molecular formula C15H11F3N2 B2954261 8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 477889-93-3

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2954261
CAS No.: 477889-93-3
M. Wt: 276.262
InChI Key: NVKHMDOHZHOHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2), yielding the desired imidazo[1,2-a]pyridine derivatives in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Pyridine: A six-membered heterocyclic compound with one nitrogen atom.

    Trifluoromethylbenzene: A benzene ring with a trifluoromethyl group.

Uniqueness

8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its fused bicyclic structure and the presence of both a trifluoromethyl group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c1-10-4-3-7-20-9-13(19-14(10)20)11-5-2-6-12(8-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKHMDOHZHOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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